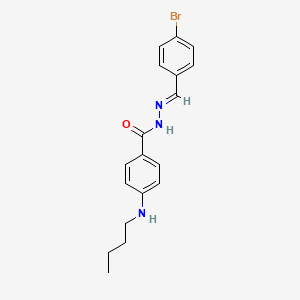
Anticancer agent 103
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 103 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has garnered significant attention due to its ability to selectively target cancer cells while minimizing damage to healthy cells. Its unique chemical structure and mechanism of action make it a valuable candidate for cancer therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 103 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines under acidic conditions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s anticancer activity. This includes nitration, reduction, and alkylation reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Anticancer agent 103 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives with altered biological activity.
Reduction: Reduction reactions are used to modify specific functional groups, enhancing the compound’s stability and efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups, and aromatic rings.
Major Products
Wissenschaftliche Forschungsanwendungen
Anticancer agent 103 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including apoptosis, cell cycle regulation, and DNA repair.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations.
Wirkmechanismus
The mechanism of action of Anticancer agent 103 involves multiple molecular targets and pathways:
DNA Intercalation: The compound intercalates into DNA, disrupting the replication process and leading to cell death.
Inhibition of Topoisomerase: this compound inhibits topoisomerase enzymes, preventing the unwinding of DNA necessary for replication and transcription.
Induction of Apoptosis: The compound activates apoptotic pathways, leading to programmed cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Anticancer agent 103 is compared with other similar compounds to highlight its uniqueness:
Benzimidazole Derivatives: Similar to benzimidazole-based anticancer agents, this compound exhibits potent anticancer activity but with improved selectivity and reduced side effects.
Coumarin-Based Agents: While coumarin derivatives are known for their anticancer properties, this compound offers a different mechanism of action, providing an alternative therapeutic option.
Piperazine Heterocycles: Compared to piperazine-based anticancer agents, this compound demonstrates higher efficacy and better pharmacokinetic properties.
Eigenschaften
Molekularformel |
C18H20BrN3O |
|---|---|
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
N-[(E)-(4-bromophenyl)methylideneamino]-4-(butylamino)benzamide |
InChI |
InChI=1S/C18H20BrN3O/c1-2-3-12-20-17-10-6-15(7-11-17)18(23)22-21-13-14-4-8-16(19)9-5-14/h4-11,13,20H,2-3,12H2,1H3,(H,22,23)/b21-13+ |
InChI-Schlüssel |
RQDVRGGDZYZYMU-FYJGNVAPSA-N |
Isomerische SMILES |
CCCCNC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)Br |
Kanonische SMILES |
CCCCNC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















